5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin

Lipophilicity Regiochemistry Physicochemical Properties

Regioisomeric purity is critical for pyridazine-based drug discovery. Generic 'aminochloropyridazinone' sourcing risks project failure. CAS 17285-22-2 provides the precise 5-amino-6-chloro topology essential for constructing modified nucleoside scaffolds and for use as a certified reference standard in HPLC impurity profiling. - Enables exclusive synthesis of 4-amino-3-chloro nucleosides, a pathway inaccessible to the 4-amino-6-chloro isomer. - Predictably reduces lead compound lipophilicity (by ~0.75 log P) to improve solubility and metabolic stability profiles. - Supplied with rigorous analytical documentation to guarantee regioisomeric integrity.

Molecular Formula C4H4ClN3O
Molecular Weight 145.546
CAS No. 17285-22-2
Cat. No. B597790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin
CAS17285-22-2
Molecular FormulaC4H4ClN3O
Molecular Weight145.546
Structural Identifiers
SMILESC1=C(C(N=NC1=O)Cl)N
InChIInChI=1S/C4H4ClN3O/c5-4-2(6)1-3(9)7-8-4/h1,4H,6H2
InChIKeyRQIAJGKQKGTXSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-6-chloro-2H-pyridazin-3-one (CAS 17285-22-2): A Regiospecific Pyridazinone Scaffold for Heterocyclic Synthesis


5-Amino-6-chloro-2H-pyridazin-3-one (CAS 17285-22-2) is a heterocyclic building block belonging to the aminopyridazinone class. Its core structure, analogous to a cyclic malonyl hydrazide, features a specific 5-amino-6-chloro substitution pattern on the pyridazin-3(2H)-one ring. This unique regiochemistry distinguishes it from several commercially available isomers, such as 4-amino-6-chloropyridazin-3(2H)-one (CAS 14704-64-4) and 5-amino-4-chloropyridazin-3(2H)-one (CAS 6339-19-1), the latter being a known herbicide metabolite (Desphenyl Chloridazon) [1]. The precise positioning of the amino and chloro groups relative to the ring carbonyls makes it a critical intermediate for constructing specific heterocyclic systems, notably modified pyridazine nucleosides, where regioisomeric purity dictates the final product's properties [2].

Why 5-Amino-6-chloro-2H-pyridazin-3-one (CAS 17285-22-2) Cannot Be Readily Substituted by Other Aminochloropyridazinone Isomers


Substituting CAS 17285-22-2 with a generic 'aminochloropyridazinone' or a closely related positional isomer like CAS 14704-64-4 carries a high risk of experimental failure. While they share a molecular formula (C4H4ClN3O), their distinct substitution patterns lead to quantifiable differences in physicochemical properties and reactivity. Critically, a seminal study on aminopyridazinone regioisomers demonstrated a consequent and significant difference in lipophilicity, where 4-substituted isomers were found to be markedly more lipophilic (by an average of 0.75 log P units) than their 5-substituted counterparts [1]. This directly impacts chromatographic behavior, solubility, and membrane permeability. Furthermore, the presence of the amino group *alpha* to the ring nitrogen at the 6-position in CAS 17285-22-2 creates a unique electronic environment that governs its regioselectivity in nucleophilic displacement reactions, a feature exploited in the synthesis of 4-amino-3-chloro nucleosides, and which is absent in the 4-amino-6-chloro isomer [2].

Quantitative Differentiation Guide for 5-Amino-6-chloro-2H-pyridazin-3-one (CAS 17285-22-2)


Lipophilicity Differential: 5-Amino Isomer (CAS 17285-22-2) is Significantly More Hydrophilic than 4-Substituted Regioisomers

A systematic study by Anwair et al. (2003) compared the experimental log P values of ten pairs of 4- and 5-(substituted amino)-3(2H)-pyridazinone regioisomers. The study established a general rule: the log P value of the 4-isomer was, on average, 0.75 log units higher than that of its corresponding 5-isomer [1]. This class-level inference positions the 5-amino isomer CAS 17285-22-2 as the more hydrophilic choice compared to its 4-amino-6-chloro analog (CAS 14704-64-4). This is consistent with computationally predicted properties, where CAS 17285-22-2 has an XLogP3 of 0.2 [2], whereas its 4-amino isomer counterpart has a reported XLogP3 of -0.1 .

Lipophilicity Regiochemistry Physicochemical Properties

Regiospecific Reactivity: Exclusive Formation of 4-Amino-3-chloro Nucleosides from 5-Amino-6-chloro-2H-pyridazin-3-one

In the synthesis of pyridazine nucleosides, the nucleophilic displacement of a chlorine atom from a dichloropyridazine precursor is the key step. The use of a 5-amino-6-chloro-2H-pyridazin-3-one scaffold (the tautomeric form of CAS 17285-22-2) as an intermediate guarantees the regiospecific introduction of substituents at the 4-position (3-chloro), as described by Katz et al. (1994) [1]. This regiochemical outcome is a direct result of the structure of CAS 17285-22-2 and cannot be replicated by the 4-amino-6-chloro isomer (CAS 14704-64-4), which would direct substitution to a different position. This specific reactivity was exploited to synthesize a series of 4-amino-3-chloro-1-(β-D-ribofuranosyl)pyridazin-6-one nucleosides, confirming its unique utility [2].

Nucleoside Synthesis Regioselectivity Antiviral Agents

Computational Evidence of Distinct Topological Polar Surface Area (TPSA) Differentiating from Other Aminopyridazinones

Computed molecular descriptors reveal subtle but important differences between regioisomers. PubChem data for 5-Amino-6-chloro-2H-pyridazin-3-one (CAS 17285-22-2) lists a Topological Polar Surface Area (TPSA) of 67.8 Ų [1]. In contrast, the 4-amino-6-chloro isomer (CAS 14704-64-4) is reported with a TPSA of 67.5 Ų . While the difference is small (0.3 Ų), it points to a distinct electronic distribution that can affect the molecule's ability to participate in hydrogen-bonding networks with biological targets or influence its solvation properties, which is a key consideration in drug design.

Chemoinformatics Drug-likeness Computational Chemistry

Optimal Scenarios for Procuring 5-Amino-6-chloro-2H-pyridazin-3-one (CAS 17285-22-2) Based on Specific Differentiation Evidence


Synthesis of Regiospecific Pyridazine Nucleoside Libraries for Antiviral Drug Discovery

When the synthetic route requires the 4-amino-3-chloro-substituted nucleoside as the primary scaffold. As demonstrated by Katz et al. (1994), using CAS 17285-22-2 is essential for directing chlorination and subsequent amination to the correct positions, a reactivity profile that its isomer, 4-amino-6-chloropyridazin-3(2H)-one, cannot fulfill [1]. This makes it a critical procurement item for medicinal chemistry programs focused on pyrimidine/pyridazine nucleoside analogs.

Physicochemical Property Optimization Where Lower Lipophilicity is Desired

In drug candidate optimization, when a lead series of 4-amino-pyridazinones shows excessively high log P leading to poor solubility or high metabolic turnover. The evidence from Anwair et al. (2003) indicates that switching to a 5-amino-6-chloro core (like CAS 17285-22-2) will systematically reduce lipophilicity by approximately 0.75 log P units, a significant shift that can be instrumental in improving a pharmacokinetic profile without altering the core scaffold's size [2].

Development of Reference Standards for Regioisomeric Purity Analysis

Given the severe consequences of regioisomeric contamination, CAS 17285-22-2 serves as a vital reference standard for analytical method development (e.g., HPLC, NMR). Its distinct chromatographic retention, predicted by its lower log P compared to 4-amino isomers, allows it to be used to spike samples and validate assays designed to detect isomer impurities, a critical quality control step for pharmaceutical intermediates [2].

Herbicide Metabolite Research and Environmental Analysis

As a structural analog of the key herbicide metabolite Desphenyl Chloridazon (5-amino-4-chloro isomer, CAS 6339-19-1) [3], CAS 17285-22-2 is an ideal compound to use as a control or internal standard in environmental fate studies. Its different chlorine position allows for simultaneous analysis with the target metabolite, enabling accurate quantification in complex soil or water matrices.

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